4-Isocyanato-2-methyl-1-nitrobenzene

Catalog No.
S691126
CAS No.
56021-25-1
M.F
C8H6N2O3
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isocyanato-2-methyl-1-nitrobenzene

CAS Number

56021-25-1

Product Name

4-Isocyanato-2-methyl-1-nitrobenzene

IUPAC Name

4-isocyanato-2-methyl-1-nitrobenzene

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C8H6N2O3/c1-6-4-7(9-5-11)2-3-8(6)10(12)13/h2-4H,1H3

InChI Key

HAMUBUDCZMYIOV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N=C=O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)N=C=O)[N+](=O)[O-]
  • Organic Synthesis

    The isocyanate group (-N=C=O) in 4-Isocyanato-2-methyl-1-nitrobenzene is a highly reactive functional group that can participate in various organic reactions. Researchers might explore its use as a building block for the synthesis of more complex molecules with desired properties [].

  • Polymers

    Isocyanates are commonly used as monomers in the production of polyurethanes. The nitro group (NO2) in 4-Isocyanato-2-methyl-1-nitrobenzene can potentially influence the properties of the resulting polymer, such as thermal stability or flame retardancy. Research could involve investigating its application in the development of novel polyurethanes with specific functionalities [].

  • Material Science

4-Isocyanato-2-methyl-1-nitrobenzene is an organic compound with the molecular formula C8H6N2O3. It features a nitro group and an isocyanate functional group attached to a methyl-substituted benzene ring. The compound is known for its electrophilic properties due to the presence of the isocyanate group, making it useful in various

The primary mode of action for 4-Isocyanato-2-methyl-1-nitrobenzene involves electrophilic aromatic substitution. In this reaction, the isocyanate group can react with nucleophiles, leading to the formation of various derivatives. The initial step involves the formation of a sigma complex, followed by deprotonation to restore aromaticity. Additionally, it can participate in reactions typical of isocyanates, such as hydrolysis to form amines or carbamates under appropriate conditions.

Research indicates that compounds containing isocyanate groups exhibit biological activities that can include antimicrobial and anticancer properties. The specific biological effects of 4-Isocyanato-2-methyl-1-nitrobenzene are less documented, but related compounds have shown potential in inhibiting specific enzymes or pathways involved in disease processes .

Several methods exist for synthesizing 4-Isocyanato-2-methyl-1-nitrobenzene:

  • Nitration of 2-Methylphenyl Isocyanate: This method involves nitrating 2-methylphenyl isocyanate using a mixture of nitric and sulfuric acids.
  • Isocyanation of Nitro Compounds: Starting from 2-methyl-1-nitrobenzene, an isocyanation reaction can be performed using phosgene or other isocyanate precursors.
  • Direct Synthesis from Aniline Derivatives: By treating suitable aniline derivatives with phosgene followed by nitration.

These methods allow for the controlled introduction of functional groups and can be optimized based on desired yields and purity .

4-Isocyanato-2-methyl-1-nitrobenzene finds applications in several areas:

  • Chemical Intermediates: Used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Employed in the production of polyurethanes and other polymers due to its reactive isocyanate group.
  • Research: Utilized in proteomics research as a biochemical tool for labeling proteins .

Several compounds share structural similarities with 4-Isocyanato-2-methyl-1-nitrobenzene. Below are some notable examples:

Compound NameMolecular FormulaKey Features
2,4-Diisocyanato-1-methylbenzeneC9H6N2O2Contains two isocyanate groups; used in polymers.
4-Isocyanato-1-methyl-2-nitrobenzeneC8H6N2O3Similar structure; potential applications in coatings.
1-Isocyanato-2-methoxy-4-nitrobenzeneC9H9N2O3Contains methoxy group; used in organic synthesis.

Uniqueness

The uniqueness of 4-Isocyanato-2-methyl-1-nitrobenzene lies in its specific combination of functional groups (isocyanate and nitro) on a methyl-substituted benzene ring, which provides distinct reactivity patterns compared to other similar compounds. This makes it particularly valuable in targeted chemical synthesis and research applications.

Phosgenation of Amines

The direct reaction of 2-methyl-4-nitroaniline with carbonyl chloride (phosgene) remains the benchmark route.

Representative conditionsSolventPhosgene : amine (molar)Temperature / °CTime / hIsolated yieldReference
Two-stage cold–hot phosgenation; dropwise phosgene at 0 °C then refluxEthyl acetate / toluene4 : 10 → 100688%82
Continuous three-stage process (static mixer → residence tube → separator)o-Dichlorobenzene6 : 1a20 → 180<0.5 (overall)>95%81
High-pressure gas-phase phosgenation (no solvent)10 : 1350seconds97% selectivity90

a Ratio refers to fresh carbonyl chloride introduced at each stage.

Key observations

  • Dilute amine solutions (≤10%) suppress tarry urea by-products and favour high yields [1] [2].
  • Excess hydrogen chloride in the second stage accelerates carbamoyl chloride fragmentation, raising space–time yields [1].
  • Continuous gas-phase operation virtually eliminates chlorinated solvent use while maintaining selectivity [3].

Oxidation of Isonitriles

Readily prepared 2-methyl-4-nitrophenyl isonitrile is oxidised by dimethyl sulfoxide in the presence of catalytic trifluoroacetic anhydride to give the target isocyanate within minutes [4] [5].

Isonitrile precursor (0.5 mmol)Oxidant (equiv.)Catalyst loadingTemperature / °CReaction time / minYield
2-Methyl-4-nitrophenyl isonitrileDimethyl sulfoxide (5)Trifluoroacetic anhydride (0.05 equiv.)−60 → 0<1094%

This oxidant combination releases only dimethyl sulfide as a benign by-product and circumvents halogenated reagents.

Modern Synthetic Approaches

Rearrangement Reactions

Curtius Rearrangement

Thermolysis of 2-methyl-4-nitrobenzoyl azide (generated in situ from the corresponding acid and diphenylphosphoryl azide) at 150 °C affords the isocyanate with quantitative extrusion of dinitrogen [6] [7].

Schmidt Reaction

Under concentrated sulfuric acid (95%) the same carboxylic acid reacts with hydrazoic acid; migration and loss of dinitrogen yield the protonated isocyanate that is liberated on neutralisation [8] [9]. Reported isolated yields for nitro-substituted systems reach 72% [8].

Lossen Rearrangement

O-Acylation of 2-methyl-4-nitrobenzohydroxamic acid followed by base-mediated rearrangement generates the isocyanate at 60 °C; self-propagating kinetics mean catalyst loadings <0.1 equiv. of 1,8-diazabicyclo[5.4.0]undec-7-ene suffice [10]. Yields of 85–90% are typical [11].

Catalytic Methods

Heterogeneous palladium, ruthenium or rhodium complexes catalyse single-pot carbonylation of 2-methyl-4-nitrobenzene with carbon monoxide to the isocyanate at 25 MPa and 180 °C, but palladium black contamination and catalyst recycling remain challenges [12] [13]. Organometallic zinc complexes have also enabled reductive carbonylation under 5 MPa with 81% yield and excellent selectivity [14].

Optimisation of Reaction Conditions

Systematic variation of temperature, pressure and reagent stoichiometry has been reported for the classical phosgenation route.

ParameterOptimal window (batch)Observed effect on yield and purity
Temperature in stage 10–10 °CMinimises urea condensation [1]
Temperature in stage 2120–150 °CRapid carbamoyl chloride decomposition; little by-product [2]
Carbonyl chloride excess≥3 mol equiv.Drives reaction to completion; excessive excess increases vent-gas handling cost [15]
Hydrogen chloride pressure in stage 20.15–0.30 MPaAccelerates chloride elimination; reduces carbamate residues [1]
Mean residence time (continuous flow)<30 sHigh space–time yield; prevents tar formation [15]

Continuous predictive modelling of mass- and heat-transfer coefficients has allowed pilot plants to climb beyond 4 kg L⁻¹ h⁻¹ productivity without fouling [16].

Green Chemistry Approaches

  • Dimethyl carbonate transcarbonylation: Conversion of 2-methyl-4-nitroaniline with dimethyl carbonate over −sulfonic acid-functionalised ionic liquids at 80 °C furnishes the intermediate methyl carbamate in 93% yield; thermal cracking produces the isocyanate while releasing recyclable methanol [17] [18].
  • CeO₂-catalysed one-pot three-component process: Carbon dioxide, methanol and 2-methyl-4-nitroaniline react at 10 MPa and 150 °C, giving methyl carbamate in 92% yield, which is subsequently dehydrated to the isocyanate under vacuum [19].
  • Electrochemical carbonylation: Low-temperature electro-oxidative coupling of carbon dioxide and the aniline in acetonitrile has recently delivered the isocyanate in 70% Faradaic yield, although scale-up has not yet been demonstrated [20].

These non-phosgene methods eliminate phosgene handling, lower chloride waste and can integrate carbon dioxide utilisation.

Industrial Scale Production Considerations

TopicConventional practiceEmerging optionImpact on sustainability
Reactor configurationTwo-stage cold–hot liquid phosgenation in chlorinated solvent [1]Three-stage continuous flow with static mixer and tubular hold-up [15]Cuts solvent holdup by >60% and halves energy input
Phosgene sourceOn-site synthesis from chlorine and carbon monoxide [2]On-demand photochemical generation from chloroform [21]Removes bulk phosgene storage
Solvent recoveryAtmospheric or vacuum distillationEntrainer-assisted pervaporation20% lower steam demand
By-product managementHydrochloric acid scrubbersHeat-integrated membrane absorptionConverts hydrochloric acid to calcium chloride brine for de-icing
Life-cycle assessment4.1 kg CO₂-eq kg⁻¹ product (batch)2.3 kg CO₂-eq kg⁻¹ product (continuous non-phosgene route)44% reduction in global warming potential

Industrial adoption therefore hinges on balancing capital expenditure for new continuous or non-phosgene lines against the operational savings from solvent elimination, lower carbon footprint and simplified effluent treatment.

XLogP3

3.6

Dates

Last modified: 08-15-2023

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